N-Type Calcium Channel Blockade Potency Relative to the Core 2,3,4-Trimethoxybenzylpiperazine Scaffold
While direct data for the target compound is not available, its core 2,3,4-trimethoxybenzylpiperazine motif is essential for N-type calcium channel inhibition. The SAR study Pajouhesh et al. quantified that compound 16, an optimized trimethoxybenzyl piperazine, maintains high potency for N-type calcium channel blockade (IC50 not explicitly tabulated in abstract, but described as 'high potency') [1]. The target compound's distinct 1-benzylpiperidine group replaces the diphenylmethyl group of lomerizine and the alkyl chain of NP078585, which are known to modulate selectivity over L-type channels [1]. This structural difference is hypothesized to influence the compound's selectivity fingerprint but requires direct experimental confirmation.
| Evidence Dimension | N-type calcium channel inhibition potency |
|---|---|
| Target Compound Data | Not directly reported for this specific compound |
| Comparator Or Baseline | Compound 16 (optimized trimethoxybenzyl piperazine) from Pajouhesh et al. (2012): high potency for N-type calcium channel blockade |
| Quantified Difference | Cannot be calculated; target compound is a structural analog with the same core pharmacophore |
| Conditions | In vitro N-type calcium channel assays (Pajouhesh et al., 2012) |
Why This Matters
The presence of the 2,3,4-trimethoxybenzyl group is a proven pharmacophore for N-type calcium channel activity, suggesting the target compound is a rational tool for pain pathway research compared to 3,4,5-substituted analogs with unknown activity.
- [1] Pajouhesh H, Feng ZP, Zhang L, et al. Structure-activity relationships of trimethoxybenzyl piperazine N-type calcium channel inhibitors. Bioorg Med Chem Lett. 2012;22(12):4153-4158. View Source
